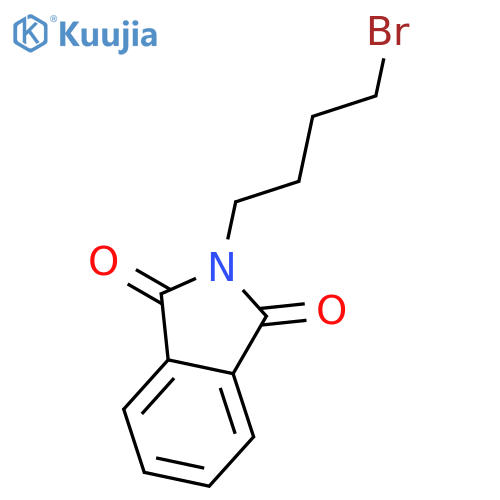Cas no 5394-18-3 (N-(4-Bromobutyl)phthalimide)

N-(4-Bromobutyl)phthalimide structure
商品名:N-(4-Bromobutyl)phthalimide
N-(4-Bromobutyl)phthalimide 化学的及び物理的性質
名前と識別子
-
- 2-(4-Bromobutyl)isoindoline-1,3-dione
- 2-(4-Bromobutyl)-1H-isoindole-1,3(2H)-dione
- N-Cyano-N-methyl-3-(4-trifluoromethyl phenoxy)-3-phenyl propanamine
- N-(4-Bromobutyl)phthalimide
- N-(4-Bromobut-1-yl)phthalimide
- 1-Phthalimido-4-bromobutane
- 2-(4-Bromobutyl)-1,3-isoindolinedione
- 2-(4-bromobutyl)isoindole-1,3(2H)dione
- 4-Bromobutylphthalimide
- 4-phthalimido-1-bromobutane
- N-(4-bromo-1-butyl)-phthalimide
- N-(4-bromobutyl)-1H-isoindole-1,3(2H)-dione
- N-(4-Brompobutyl)phthalimide
- Phthalimide,N-(4-bromobutyl)
- 1H-Isoindole-1,3(2H)-dione, 2-(4-bromobutyl)-
- n-(4-bromobutyl) phthalimide
- n-(4-bromobutyl)-phthalimide
- UXFWTIGUWHJKDD-UHFFFAOYSA-N
- 2-(4-bromobutyl)isoindole-1,3-dione
- 2-(4-bromobutyl)-2,3-dihydro-1H-isoindole-1,3-dione
- NSC575
- N-(4-Bromobutyl)
- N-bromobutylphthalimide
- 4-phthalimidobutyl bromide
- 4-p
- N-4-bromobutyl phthalimide
- N-[4-(bromo)butyl]phthalimide
- AC-19618
- N-(4-bromo-butyl)phthalimide
- B1394
- AM20060911
- InChI=1/C12H12BrNO2/c13-7-3-4-8-14-11(15)9-5-1-2-6-10(9)12(14)16/h1-2,5-6H,3-4,7-8H2
- 4-phathalimido bromobutane
- SY017611
- N-(.omega.-Bromobutyl)phthalimide
- EINECS 226-401-2
- CS-W018541
- SR-01000035765
- EN300-16984
- SR-01000035765-1
- NS00022334
- 5394-18-3
- NSC 575
- N-(4-Bromobutyl)phthalimide, 98%
- 2-(4-Bromo-butyl)-isoindole-1,3-dione
- N-(4bromobutyl)phthalimide
- SB66090
- W-105692
- 2-(4-bromobutyl)-1h -isoindole-1,3(2h)-dione
- 2-(4-bromobutyl)-1H-isoindole-1.3(2H)-dione
- AKOS000280838
- N-(4-bromobutyl)phtalimide
- FT-0629207
- Phthalimide, N-(4-bromobutyl)-
- 2-(4-Bromobutyl)-1H-isoindole-1,3(2H)-dione #
- CHEMBL288310
- STR07112
- A23178
- MFCD00005905
- NSC-575
- F12368
- UXFWTIGUWHJKDD-UHFFFAOYSA-
- SCHEMBL14468
- N-(4-bromobutyl)phthalimid
- N-4-bromobutyl-phthalimide
- BP-12758
- DTXSID40202228
- 1-Phthalimido-4-bromobutane; 2-(4-Bromobutyl)-1H-isoindole-1,3(2H)-dione; 2-(4-Bromobutyl)isoindole-1,3-dione; 2-(4-Bromobutyl)phthalimide; 4-Bromobutylphthalimide; NSC 575
- DB-052432
-
- MDL: MFCD00005905
- インチ: 1S/C12H12BrNO2/c13-7-3-4-8-14-11(15)9-5-1-2-6-10(9)12(14)16/h1-2,5-6H,3-4,7-8H2
- InChIKey: UXFWTIGUWHJKDD-UHFFFAOYSA-N
- ほほえんだ: BrC([H])([H])C([H])([H])C([H])([H])C([H])([H])N1C(C2=C([H])C([H])=C([H])C([H])=C2C1=O)=O
- BRN: 164119
計算された属性
- せいみつぶんしりょう: 281.00514g/mol
- ひょうめんでんか: 0
- XLogP3: 3
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 回転可能化学結合数: 4
- どういたいしつりょう: 281.00514g/mol
- 単一同位体質量: 281.00514g/mol
- 水素結合トポロジー分子極性表面積: 37.4Ų
- 重原子数: 16
- 複雑さ: 269
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
じっけんとくせい
- 色と性状: 白色粉末結晶体
- 密度みつど: 1.5271 (rough estimate)
- ゆうかいてん: 78.0 to 82.0 deg-C
- ふってん: 381.3°C at 760 mmHg
- フラッシュポイント: 165-170℃/1mm
- 屈折率: 1.6320 (estimate)
- すいようせい: Soluble in ethanol. Insoluble in water.
- PSA: 37.38000
- LogP: 2.39560
- ようかいせい: 未確定
N-(4-Bromobutyl)phthalimide セキュリティ情報
-
記号:


- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H315-H319-H341
- 警告文: P201-P202-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P308+P313-P405-P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36
-
危険物標識:

- セキュリティ用語:S26;S36
- ちょぞうじょうけん:Inert atmosphere,Room Temperature
- 危険レベル:IRRITANT
- リスク用語:R36/37/38
N-(4-Bromobutyl)phthalimide 税関データ
- 税関コード:29251995
- 税関データ:
中国税関コード:
2925190090概要:
2925190090他のイミド及びその誘導体塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2925190090他のイミド及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
N-(4-Bromobutyl)phthalimide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB114124-25 g |
N-(4-Bromobutyl)phthalimide, 98%; . |
5394-18-3 | 98% | 25g |
€134.70 | 2023-06-24 | |
| eNovation Chemicals LLC | D565426-100G |
N-(4-Bromobutyl)phthalimide |
5394-18-3 | 97% | 100g |
$180 | 2024-05-23 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N59450-25g |
N-(4-Bromobutyl)phthalimide |
5394-18-3 | 97% | 25g |
¥141.0 | 2022-04-27 | |
| Enamine | EN300-16984-1.0g |
2-(4-bromobutyl)-2,3-dihydro-1H-isoindole-1,3-dione |
5394-18-3 | 95% | 1g |
$26.0 | 2023-06-08 | |
| BAI LING WEI Technology Co., Ltd. | 272310-25G |
N-(4-Bromobutyl)phthalimide, 98% |
5394-18-3 | 98% | 25G |
¥ 250 | 2022-04-26 | |
| Apollo Scientific | OR1468-5g |
N-(4-Bromobut-1-yl)phthalimide |
5394-18-3 | 98% | 5g |
£39.00 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | I137265-100g |
N-(4-Bromobutyl)phthalimide |
5394-18-3 | 98% | 100g |
¥451.90 | 2023-09-02 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R022648-5g |
N-(4-Bromobutyl)phthalimide |
5394-18-3 | 98% | 5g |
¥38 | 2024-05-23 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B1394-5g |
N-(4-Bromobutyl)phthalimide |
5394-18-3 | 95.0%(LC&T) | 5g |
¥220.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | NS576-100g |
N-(4-Bromobutyl)phthalimide |
5394-18-3 | 96% | 100g |
¥627.0 | 2022-05-30 |
N-(4-Bromobutyl)phthalimide 関連文献
-
Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278
-
Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
-
3. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757
-
Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
-
Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
5394-18-3 (N-(4-Bromobutyl)phthalimide) 関連製品
- 89-40-7(5-nitro-2,3-dihydro-1H-isoindole-1,3-dione)
- 50-35-1(Thalidomide)
- 51-06-9(Procainamide)
- 1515-72-6(N-Butylphthalimide)
- 93-98-1(N-Phenylbenzamide)
- 81-33-4(3,4,9,10-Perylenetetracarboxylic-diimide)
- 81-83-4(1,8-Naphthalimide)
- 118-29-6(2-(hydroxymethyl)-2,3-dihydro-1H-isoindole-1,3-dione)
- 134-62-3(Diethyltoluamide)
- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)
推奨される供給者
Amadis Chemical Company Limited
(CAS:5394-18-3)N-(4-Bromobutyl)phthalimide

清らかである:99%/99%
はかる:500g/1kg
価格 ($):312.0/614.0